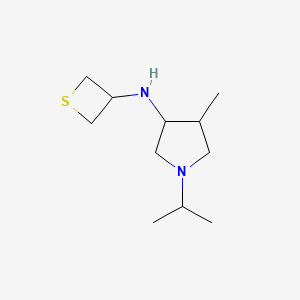
1-Isopropyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with isopropyl, methyl, and thietan-3-yl groups
Preparation Methods
The synthesis of 1-Isopropyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of the isopropyl and methyl groups through alkylation reactions. The thietan-3-yl group is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Isopropyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
1-Isopropyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Isopropyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the isopropyl, methyl, and thietan-3-yl substitutions.
N-Methylpyrrolidine: A simpler derivative with only a methyl group attached to the nitrogen atom.
Thietan-3-ylamine: A compound featuring the thietan-3-yl group but lacking the pyrrolidine ring.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties not found in the simpler derivatives.
Properties
Molecular Formula |
C11H22N2S |
|---|---|
Molecular Weight |
214.37 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-N-(thietan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-8(2)13-4-9(3)11(5-13)12-10-6-14-7-10/h8-12H,4-7H2,1-3H3 |
InChI Key |
NNENFPPSUDATFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1NC2CSC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















